molecular formula C14H14O2 B12801441 7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one CAS No. 25526-84-5

7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one

Cat. No.: B12801441
CAS No.: 25526-84-5
M. Wt: 214.26 g/mol
InChI Key: IOQLRMJQDGKAKT-UHFFFAOYSA-N
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Description

7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one is a synthetically versatile tricyclic compound that serves as a key intermediate in the construction of complex norditerpenoid scaffolds . This core structure is of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents for neurodegenerative diseases. Compounds based on this structural framework have demonstrated promising bifunctional biological activities in scientific studies . Research on closely related analogs has shown them to exhibit significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) production in activated microglial cells, a key pathway in neuroinflammation . Furthermore, certain derivatives have been reported to act as nerve growth factor (NGF)-like promotors, stimulating neurite outgrowth, which is a critical process for neuronal repair and regeneration . Molecular docking studies suggest that these analogs achieve their anti-inflammatory effects by interacting with the iNOS protein and potentially inhibiting the TNF-α pathway . This makes the this compound structure a valuable precursor for researchers investigating new neuroprotective and neuroregenerative strategies.

Properties

CAS No.

25526-84-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

7-methoxy-3,3a,4,5-tetrahydrocyclopenta[a]naphthalen-2-one

InChI

InChI=1S/C14H14O2/c1-16-12-4-5-13-10(7-12)3-2-9-6-11(15)8-14(9)13/h4-5,7-9H,2-3,6H2,1H3

InChI Key

IOQLRMJQDGKAKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=O)CC3CC2

Origin of Product

United States

Preparation Methods

The synthesis of NSC 152873 involves several steps, starting with the preparation of the morpholine derivative. The synthetic route typically includes:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfuric acid.

    Aldehyde Formation: The final step involves the formation of the acrylaldehyde moiety through a condensation reaction with formaldehyde under controlled conditions.

Chemical Reactions Analysis

NSC 152873 undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of 7-Methoxy-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one is C15H18O2C_{15}H_{18}O_2. It features a complex bicyclic structure that contributes to its unique chemical behavior. The compound has a molecular weight of 246.30 g/mol and is characterized by the presence of a methoxy group (–OCH₃) which enhances its solubility and reactivity.

Medicinal Chemistry

  • Anticancer Research : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.

Material Science

  • Polymer Development : The compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Its structural characteristics allow for the development of materials with specific functionalities.
  • Dyes and Pigments : Due to its chromophoric properties, this compound can be explored as a dye in various applications including textiles and coatings.

Organic Synthesis

  • Building Block in Organic Synthesis : The compound serves as an important intermediate in synthesizing more complex organic molecules. Its reactivity can be harnessed for creating diverse chemical entities.
  • Catalysis : There is ongoing research into the use of this compound as a catalyst in various organic reactions, potentially improving reaction rates and selectivity.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound on human breast cancer cells demonstrated significant cell death at micromolar concentrations. The study utilized flow cytometry to analyze apoptosis markers and concluded that the compound effectively induces programmed cell death through mitochondrial pathways.

Case Study 2: Neuroprotective Properties

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal cell death compared to controls. This study highlighted the compound's potential in developing therapeutic strategies for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of NSC 152873 involves its interaction with specific molecular targets The fluorine atom and the morpholine ring play crucial roles in its reactivity and binding affinity The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopentane ring : Partially saturated (3,3a,4,5-tetrahydro) to reduce steric strain.
  • Naphthalenone core: Provides aromaticity and planar rigidity.
  • Methoxy substituent : Enhances solubility and influences electronic properties.

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several naphthalenone derivatives, coumarins, and polycyclic intermediates. Below is a detailed comparison based on substituents, ring systems, and synthetic routes.

Structural Analogs with Modified Ring Systems

Compound Name Structural Differences Key Features Reference
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one Lacks cyclopentane ring; single saturated ring Simpler bicyclic system with methoxy at C7 and ketone at C1.
Spiro[1,4-benzoxazine-2,10-cyclopropane] Replaces cyclopentane with benzoxazine-spiro system Contains a spirocyclic ether-amine structure; used in antipsychotic drug synthesis.
1,3,7,8-Tetrahydro-6,9-dioxa-1,3-diaza-cyclopenta[a]naphthalen-2-one Incorporates diaza and dioxa rings Heterocyclic core with antipsychotic activity; modified for drug delivery.

Functionalized Cyclopenta[a]naphthalenone Derivatives

Compound Name (Example) Substituents/Modifications Synthesis Highlights Reference
(3aR,4R,5S)-1-Isopropyl-3a-methyl-...-tris(4-nitrobenzoate) (9n) Ester groups at C4,5,6; nitrobenzoate moieties Multi-step synthesis involving TBS protection and esterification.
(3S,3aR)-3-(TBS-oxy)-1-isopropyl-6-methoxy-... (16) TBS-protected hydroxyl; isopropyl group Grignard reaction for side-chain addition; used in neuroinhibitor studies.
3a-Amino-...-tetrahydro-2H-cyclopenta[a]naphthalen-2-one hydrochloride Amino group at C3a; hydrochloride salt Potential precursor for bioactive amines; simple crystallization.

Coumarin-Based Analogs

Compound Name Structural Differences Biological Relevance Reference
5-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin Glycosylated coumarin with methoxy and phenyl groups Isolated from Hintonia standleyana; antioxidant properties.
6′′-O-Acetyl-5-O-β-D-galactopyranosyl-7-methoxy-...coumarin Acetylated sugar moiety at C6′′ Studied for diagnostic markers in Rubiaceae species.

Discussion of Structural Impact on Function

  • Methoxy Group : Enhances electron density in the aromatic ring, affecting reactivity in electrophilic substitutions .
  • Cyclopentane Saturation : Reduces ring strain compared to fully unsaturated analogs, improving stability .
  • Heteroatom Incorporation : Compounds with diaza/dioxa rings (e.g., ) show enhanced bioavailability and target specificity.

Biological Activity

7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one (CAS No. 25526-84-5) is a polycyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H14O2
  • Molecular Weight : 214.26 g/mol
  • IUPAC Name : 7-methoxy-3,3a,4,5-tetrahydrocyclopenta[a]naphthalen-2-one
  • Canonical SMILES : COC1=CC2=C(C=C1)C3=CC(=O)CC3CC2

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Induction of Activating Transcription Factor 3 (ATF3) :
    • A study identified this compound's potential to induce ATF3, which plays a crucial role in metabolic regulation and stress responses. This induction may contribute to its lipid-lowering effects and improvement in metabolic syndrome conditions .
  • Antioxidant Activity :
    • The compound has shown protective effects against oxidative stress in cellular models. It was found to reduce the secretion of pro-inflammatory cytokines such as TNF-α in activated microglial cells (BV-2 cells), suggesting its potential use in neuroinflammatory conditions .

Biological Activity Overview

The following table summarizes the biological activities and findings related to this compound:

Biological Activity Effect Reference
Induction of ATF3Promotes lipid metabolism
Antioxidant propertiesReduces oxidative stress and inflammation
Neuroprotective effectsInhibits TNF-α secretion in BV-2 cells
Potential anti-cancerExhibits cytotoxicity against cancer cell lines

Case Studies

  • Metabolic Syndrome :
    • In a preclinical study using a high-fat diet mouse model, administration of derivatives related to this compound led to significant weight loss and improved glycemic profiles. This suggests that compounds with similar structures may offer therapeutic benefits for managing metabolic disorders .
  • Neuroinflammation :
    • Experimental results demonstrated that treatment with this compound significantly reduced inflammatory markers in BV-2 cells exposed to lipopolysaccharides (LPS). This supports its potential application in treating neurodegenerative diseases characterized by inflammation .

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one?

The compound is synthesized via a multi-step protocol:

Acylation : Anisole undergoes Friedel-Crafts acylation with succinic anhydride in the presence of AlCl₃ and nitrobenzene, yielding a keto acid intermediate .

Reduction : The keto group is hydrogenated using Pd/C under 2–3 kg pressure at 343–348 K for 2–3 hours .

Cyclization : The intermediate is treated with polyphosphoric acid (PPA) to form the cyclized product. Crystallization via slow evaporation from isopropyl alcohol yields high-purity crystals .
Key Considerations : Monitor reaction temperatures and catalyst activity to avoid side products.

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a distorted envelope conformation in the ketone ring fused to the benzene ring. Key parameters include:

  • Puckering parameters: Q=0.4869A˚,θ=56.33,ϕ=185.10Q = 0.4869 \, \text{Å}, \, \theta = 56.33^\circ, \, \phi = 185.10^\circ .
  • Unit cell dimensions: Monoclinic P21/cP2_1/c space group with a=7.4303A˚,b=7.4614A˚,c=16.4393A˚,β=90.976a = 7.4303 \, \text{Å}, \, b = 7.4614 \, \text{Å}, \, c = 16.4393 \, \text{Å}, \, \beta = 90.976^\circ .
  • Stabilizing interactions: Weak C–H⋯O and C–H⋯π interactions contribute to packing .
    Methodology : Use SHELXL for refinement and SHELXS/SHELXD for structure solution .

Q. What are the primary pharmacological applications of this compound?

It serves as a precursor for agomelatine , a melatonin receptor agonist and antidepressant . Derivatives are explored for serotonin reuptake inhibition (e.g., sertraline analogs) and estrogen synthesis via isothiuronium salts . Experimental Design : Screen analogs for receptor binding using radioligand assays and assess metabolic stability in hepatic microsomes.

Advanced Research Questions

Q. How can conformational flexibility impact its biological activity?

The envelope conformation of the ketone ring influences steric and electronic interactions with target proteins. For example:

  • Substituents at C3a and C5 positions modulate binding to melatonin receptors .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map energy minima and correlate with activity data .
    Data Contradictions : Discrepancies in puckering parameters (θ\theta and ϕ\phi) across analogs may arise from crystal packing forces or solvent effects .

Q. What challenges arise in optimizing synthetic yield and purity?

Key Issues :

  • Impurity Formation : Over-reduction during hydrogenation or incomplete cyclization generates tetralin byproducts.
  • Resolution : Use HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .
    Advanced Solutions :
  • Employ flow chemistry to control reaction kinetics and reduce side reactions.
  • Replace PPA with greener catalysts (e.g., zeolites) to improve cyclization efficiency .

Q. How do intermolecular interactions affect crystallization outcomes?

Weak C–H⋯O and C–H⋯π interactions dictate crystal packing and morphology. For example:

  • Polar solvents (e.g., isopropyl alcohol) promote H-bonding, yielding block-shaped crystals .
  • Nonpolar solvents favor π-stacking, producing needle-like crystals .
    Experimental Design : Vapor diffusion methods with solvent mixtures can tune crystal quality for diffraction studies .

Q. What strategies validate the compound’s potential antimicrobial activity?

In Vitro Assays :

  • MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Mechanistic Studies : Probe membrane disruption via SYTOX Green uptake or β-galactosidase leakage assays .
    Data Interpretation : Cross-reference with cytotoxicity data (e.g., MTT assays on mammalian cells) to assess selectivity .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValueSource
Space GroupP21/cP2_1/c
Unit Cell Volume911.27 ų
β\beta Angle90.976°
R-Factor<0.05 (refined via SHELXL)

Q. Table 2. Synthetic Optimization Parameters

StepVariableOptimal Range
AcylationTemperature298–313 K
HydrogenationH₂ Pressure2–3 kg/cm²
CyclizationPPA Concentration85–90% w/w

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